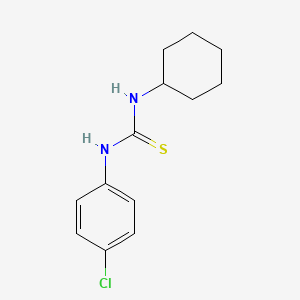
Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to a nitrogen atom This compound is notable for its unique structure, which includes a 4-chlorophenyl group and a cyclohexyl group attached to the thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- typically involves the reaction of 4-chloroaniline with cyclohexyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The general reaction scheme is as follows:
4-Chloroaniline+Cyclohexyl isothiocyanate→Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl-
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Phenolic or amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds and coordinate with metal ions, which can disrupt normal biological processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of a cyclohexyl group.
1-(4-Chlorophenyl)-3-methylthiourea: Contains a methyl group instead of a cyclohexyl group.
1-(4-Chlorophenyl)-3-ethylthiourea: Features an ethyl group in place of the cyclohexyl group.
Uniqueness: Thiourea, N-(4-chlorophenyl)-N'-cyclohexyl- is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of interest for further research and development.
Propiedades
Número CAS |
15863-33-9 |
|---|---|
Fórmula molecular |
C13H17ClN2S |
Peso molecular |
268.81 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-cyclohexylthiourea |
InChI |
InChI=1S/C13H17ClN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H2,15,16,17) |
Clave InChI |
ASHRQSXKUANWOC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=S)NC2=CC=C(C=C2)Cl |
Solubilidad |
= [ug/mL] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













